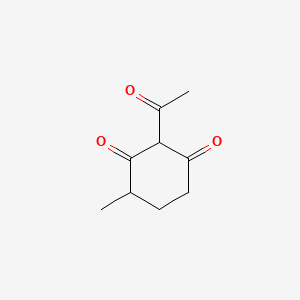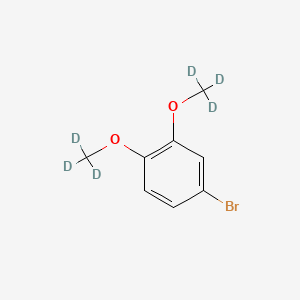
4-Bromo-1,2-dimethoxybenzene-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-dimethoxybenzene-d6 is a deuterated derivative of 4-Bromo-1,2-dimethoxybenzene. It is a compound with the molecular formula C8H3D6BrO2 and a molecular weight of 223.12 g/mol. This compound is often used in scientific research due to its unique properties, including its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-1,2-dimethoxybenzene-d6 can be synthesized through several methods. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The deuterated version can be prepared by using deuterated reagents and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反应分析
Types of Reactions
4-Bromo-1,2-dimethoxybenzene-d6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles. Common reagents include nitrating agents, sulfonating agents, and halogenating agents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Nucleophilic Substitution: Reagents include sodium amide, sodium thiolate, and sodium alkoxide, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.
科学研究应用
4-Bromo-1,2-dimethoxybenzene-d6 has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Bromo-1,2-dimethoxybenzene-d6 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom is replaced by an electrophile, forming a positively charged intermediate that is stabilized by the aromatic ring. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
相似化合物的比较
Similar Compounds
4-Bromo-1,2-dimethoxybenzene: The non-deuterated version of the compound.
1-Bromo-2,4-dimethoxybenzene: A positional isomer with different substitution patterns.
2-Bromo-1,4-dimethoxybenzene: Another positional isomer with different substitution patterns.
Uniqueness
4-Bromo-1,2-dimethoxybenzene-d6 is unique due to its deuterium atoms, which provide enhanced stability and allow for the study of isotope effects in chemical reactions. This makes it particularly valuable in research applications where precise control of reaction conditions and outcomes is required.
属性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
223.10 g/mol |
IUPAC 名称 |
4-bromo-1,2-bis(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3/i1D3,2D3 |
InChI 键 |
KBTMGSMZIKLAHN-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)OC([2H])([2H])[2H] |
规范 SMILES |
COC1=C(C=C(C=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
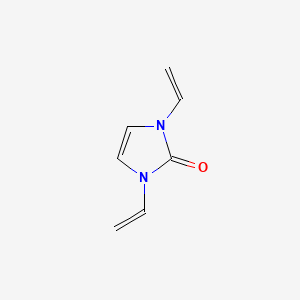
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
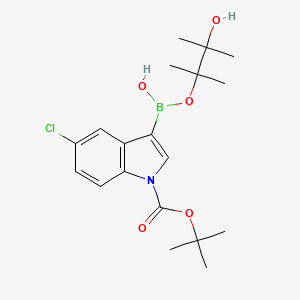
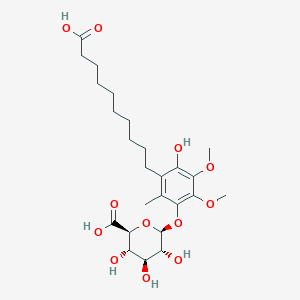
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
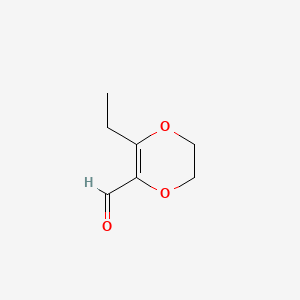
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

